Megastigmatrienone D: Odor Threshold, Sensory Profile, and Analytical Characterization
Megastigmatrienone D: Odor Threshold, Sensory Profile, and Analytical Characterization
The following is an in-depth technical guide on Megastigmatrienone D, structured for researchers and drug development professionals.
Executive Summary
Megastigmatrienone D (Megastigma-4,6(E),8(E)-trien-3-one) is a potent C13-norisoprenoid aroma compound derived from the oxidative degradation of carotenoids. It is the fourth eluting isomer in standard gas chromatography protocols and is widely recognized as the primary contributor to the "cured tobacco" and "spicy" notes in aged spirits, wines, and tobacco products.
This guide synthesizes the physicochemical properties, sensory metrics, and analytical protocols for Megastigmatrienone D. Key data points include an odor detection threshold of approximately 8 µg/L (ppb) in aqueous matrices (for the isomeric mixture) and a sensory profile dominated by tobacco, woody, and spicy descriptors.
Chemical Identity & Stereochemistry
Megastigmatrienone exists as a mixture of four primary geometric isomers resulting from the configuration of the double bonds at positions 6 and 8. "Megastigmatrienone D" specifically refers to the (E,E) isomer, which is thermodynamically stable and sensorially distinct.
Nomenclature and Structure
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IUPAC Name: (4E)-4-[(2E)-but-2-en-1-ylidene]-3,5,5-trimethylcyclohex-2-en-1-one
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Common Name: Megastigmatrienone D; Tabanone (often refers to the mixture).
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CAS Number (Isomer D): 5164-78-3
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Molecular Formula: C₁₃H₁₈O[1]
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Molecular Weight: 190.28 g/mol [1]
Isomeric Composition
The four isomers typically elute in the following order on non-polar GC columns (e.g., DB-5):
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Isomer A: (6Z, 8Z)
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Isomer B: (6Z, 8E)
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Isomer C: (6E, 8Z)
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Isomer D: (6E, 8E) – Subject of this guide
Note: Isomer D is often cited as having the most desirable "spicy/tobacco" character, whereas earlier eluting isomers (A/B) may exhibit fruitier or weaker notes.
Sensory Characterization
Odor Threshold Data
The odor threshold of Megastigmatrienone is matrix-dependent. While individual isomer thresholds are rarely isolated in public literature due to rapid equilibration, the mixture's threshold is well-established.
| Matrix | Detection Threshold (ODT) | Reference |
| Water | 8 µg/L (ppb) | Slaghenaufi et al., 2014 [1] |
| Ethanol (10-12%) | ~50 - 100 µg/L | Estimated based on hydrophobicity (LogP ~2.6) |
| Air | ~2-10 ng/L | Extrapolated from similar norisoprenoids (e.g., β-Damascenone) |
Interpretation: With a threshold of 8 ppb, Megastigmatrienone D is a high-impact aroma compound . It is less potent than β-Damascenone (threshold ~0.002 ppb) but significantly more potent than many terpene alcohols.
Sensory Profile Descriptors
A Quantitative Descriptive Analysis (QDA) of Megastigmatrienone D reveals a complex profile that evolves with concentration.
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Primary Descriptors: Cured Tobacco , Spicy (Clove/Pepper nuance), Woody (Cedar-like).
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Secondary Descriptors: Sweet , Dried Fruit (Plum/Fig), Tea-like .
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Sensory Evolution:
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Low Concentration (<20 ppb): Sweet, floral, tea-like.
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High Concentration (>100 ppb): Intense tobacco, spicy, earthy, slightly phenolic.[3]
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Mechanistic Insight: Biosynthesis & Formation
Megastigmatrienones are not primary metabolites but are formed through the oxidative degradation of carotenoids (Lutein and Zeaxanthin). This pathway is critical for understanding its presence in aged products (wine, tobacco) where oxidation occurs over time.
Biosynthetic Pathway Visualization
The following diagram illustrates the degradation pathway from Lutein to Megastigmatrienone D.
Caption: Figure 1. Formation of Megastigmatrienone D via oxidative degradation of carotenoids and subsequent dehydration of 3-oxo-α-ionol.
Experimental Protocols
Protocol A: Analytical Quantification (HS-SPME-GC-MS)
Objective: To separate and quantify Megastigmatrienone D from a complex matrix (e.g., wine or tobacco extract).
Reagents & Standards:
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Internal Standard: 4-Nonanol or d3-Megastigmatrienone (if available).
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Solvent: 12% Ethanol/Water model solution.
Step-by-Step Methodology:
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Sample Preparation:
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Place 10 mL of sample into a 20 mL headspace vial.
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Add 3g NaCl (to enhance volatility via salting-out effect).
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Add 10 µL of Internal Standard (100 mg/L).[4]
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Extraction (HS-SPME):
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Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.
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Incubation: 60°C for 15 minutes (agitation at 500 rpm).
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Extraction: Expose fiber to headspace for 45 minutes at 60°C.
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GC-MS Analysis:
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Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm). Note: DB-WAX provides better isomer separation.
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Injector: 250°C, Splitless mode (3 min).
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Oven Program: 40°C (2 min) -> 5°C/min -> 230°C (10 min).
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Detection (SIM Mode): Monitor ions m/z 134 (Base Peak), 190 (Molecular Ion), 175, 147.
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Identification:
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Megastigmatrienone D is typically the last eluting isomer of the quartet. Verify with Retention Index (RI ~2193 on Polar columns).
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Protocol B: Sensory Threshold Determination (ASTM E679)
Objective: To determine the group detection threshold of Megastigmatrienone D in water.
Method: 3-Alternative Forced Choice (3-AFC) Ascending Concentration Series.
Workflow:
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Panel Selection: Screen 6-10 panelists for specific anosmia using n-butanol.
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Sample Preparation:
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Prepare a stock solution of Megastigmatrienone D (purity >95%) in absolute ethanol.
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Prepare 6 dilution steps in odor-free water, ranging from 0.5 ppb to 64 ppb (geometric factor of 2).
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Presentation:
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Present 3 cups per step: 1 active sample, 2 blanks (water).
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Start from the lowest concentration.
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Panelist must choose the "odd" cup.
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Calculation:
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Calculate the Individual Threshold (BET) as the geometric mean of the last miss and first correct detection.
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Group Threshold = Geometric mean of individual BETs.
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Caption: Figure 2. Workflow for determining the odor detection threshold using 3-AFC methodology.
References
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Slaghenaufi, D., et al. (2014).[5][6] "Quantitative solid phase microextraction–gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine." Analytica Chimica Acta, 813, 63-69.[5]
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Slaghenaufi, D., & De Revel, G. (2016).[5] "Quantification of megastigmatrienone, a potential contributor to tobacco aroma in spirits."[5][7][8] Food Chemistry, 203, 41-48.[5]
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Leffingwell, J. C. (2001). "Carotenoids as Flavor & Fragrance Precursors." Leffingwell & Associates.[9]
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Symrise AG. (2023). "Tabanone (Megastigmatrienone) Technical Data Sheet." Symrise Aroma Molecules.
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Aasen, A. J., et al. (1972).[6] "Tobacco Chemistry. 15. New Tobacco Constituents. The Structures of Five Isomeric Megastigmatrienones." Acta Chemica Scandinavica, 26, 2573-2576.
Sources
- 1. Tabanone (13215-88-8): Radiant Blond Tobacco Profile – Fragrance Ingredient — Scentspiracy [scentspiracy.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. CN104312723B - A kind of method improving Megastigmatrienone perfuming quality - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two Sides to One Story—Aroma Chemical and Sensory Signature of Lugana and Verdicchio Wines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Compilations of Odour Threshold Values in Air and Water [leffingwell.com]
